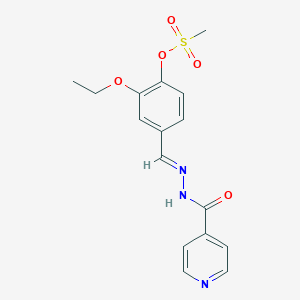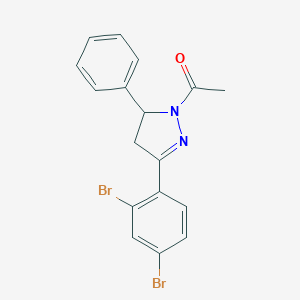
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate (EIHPM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation, as well as the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor invasion and metastasis. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has several advantages for lab experiments, including its ability to penetrate cell membranes and target specific cells, its potential as a carrier for various drugs, and its use as a contrast agent for MRI. However, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in combination with other drugs or therapies, and the exploration of its potential as a diagnostic tool for various diseases. Further research is also needed to fully understand the mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is a chemical compound that has shown great potential for various scientific research applications, including cancer treatment, drug delivery, and imaging. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its applications in various fields.
Méthodes De Synthèse
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl 4-bromobenzoate, followed by the reduction of the nitro group and the reaction with isonicotinic acid hydrazide. The final product is obtained through the reaction of the intermediate compound with methanesulfonyl chloride.
Applications De Recherche Scientifique
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been extensively studied for its potential applications in various fields, including cancer treatment, drug delivery, and imaging. In cancer treatment, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug delivery, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a carrier for various drugs due to its ability to penetrate cell membranes and target specific cells. In imaging, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues.
Propriétés
Nom du produit |
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate |
|---|---|
Formule moléculaire |
C16H17N3O5S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H17N3O5S/c1-3-23-15-10-12(4-5-14(15)24-25(2,21)22)11-18-19-16(20)13-6-8-17-9-7-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+ |
Clé InChI |
MTTWUXHEZOWIPN-WOJGMQOQSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)

![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)